(R)-3-Phenoxypyrrolidine: Physicochemical Profiling, Stereoselective Synthesis, and Pharmacological Applications
(R)-3-Phenoxypyrrolidine: Physicochemical Profiling, Stereoselective Synthesis, and Pharmacological Applications
Executive Summary
(R)-3-phenoxypyrrolidine is a highly versatile, chiral secondary amine that serves as a privileged building block in modern medicinal chemistry. Featuring a pyrrolidine core substituted with a phenoxy group at the C3 position, this scaffold is critical in the development of targeted therapeutics. Its applications range from serving as a core motif in muscarinic M3 receptor antagonists [1] to acting as a high-affinity binding ligand for the Von-Hippel-Lindau (VHL) E3 ligase in advanced Proteolysis Targeting Chimeras (PROTACs) [2]. This technical guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol for its enantioselective preparation.
Physicochemical Profiling
Accurate physicochemical characterization is essential for downstream formulation and synthetic integration. The following table summarizes the core quantitative data for (R)-3-phenoxypyrrolidine [3].
| Property | Value |
| IUPAC Name | (3R)-3-phenoxypyrrolidine |
| CAS Registry Number | 857279-33-5 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Stereochemistry | (R)-configuration at C3 |
| Physical State (Free Base) | Pale yellow to colorless viscous liquid |
| Physical State (HCl Salt) | White to off-white crystalline powder |
| Boiling Point (Predicted) | ~260–270 °C |
| Density (Predicted) | ~1.08 g/cm³ |
| Storage Conditions | 2–8 °C, inert atmosphere, protected from light |
Structural and Stereochemical Dynamics
The pyrrolidine ring of (R)-3-phenoxypyrrolidine adopts an envelope conformation to minimize steric repulsion between the C3-phenoxy group and the adjacent methylene protons. The stereocenter at C3 is the critical determinant of its biological activity. In pharmacological contexts, the (R)-enantiomer often exhibits superior binding affinity compared to its (S)-counterpart due to precise spatial alignment within target protein binding pockets, such as the lipophilic sub-pockets of muscarinic receptors [1].
Synthetic Methodology: Stereospecific Inversion
The most robust and scalable method for synthesizing (R)-3-phenoxypyrrolidine involves the Mitsunobu reaction of (S)-N-Boc-3-pyrrolidinol with phenol [4]. This approach is favored because it proceeds via an SN2 mechanism, ensuring complete Walden inversion of the stereocenter, thereby translating the readily available (S)-precursor into the desired (R)-product [4].
Enantioselective synthesis of (R)-3-phenoxypyrrolidine via Mitsunobu inversion.
Self-Validating Protocol: Synthesis of (R)-3-phenoxypyrrolidine Hydrochloride
Phase 1: Mitsunobu Coupling (Stereochemical Inversion) Causality: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability and liquid state, which allows for highly controlled dropwise addition, minimizing exothermic degradation and unwanted side reactions [4].
-
Preparation: In an oven-dried flask purged with nitrogen, dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.2 M).
-
Activation: Cool the mixture to 0 °C using an ice bath. The low temperature is critical to stabilize the initial phosphonium-betaine intermediate.
-
Addition: Add DIAD (1.2 eq) dropwise over 30 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
In-Process Control (IPC) 1: Analyze via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the starting material spot completely disappears, and a new, UV-active product spot emerges. LC-MS must confirm the target mass [M+H-Boc]+ or [M+Na]+.
-
Workup: Concentrate under reduced pressure. Purify via silica gel chromatography to isolate (R)-N-Boc-3-phenoxypyrrolidine.
Phase 2: Boc Deprotection and Salt Formation Causality: Utilizing 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) ensures the direct precipitation of the hydrochloride salt. This eliminates the need for aqueous basic workup and free-base chromatography, preserving the enantiomeric purity and yielding a highly stable, crystalline solid.
-
Deprotection: Dissolve the purified (R)-N-Boc-3-phenoxypyrrolidine in minimal anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10.0 eq).
-
Reaction: Stir at room temperature for 2 hours.
-
IPC 2: Monitor by LC-MS until the Boc-protected mass is entirely replaced by the free amine mass (m/z 164.1 [M+H]+).
-
Isolation: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate (R)-3-phenoxypyrrolidine hydrochloride. Filter and dry under vacuum.
-
IPC 3 (Chiral Validation): Perform Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard. The protocol is validated when the Enantiomeric Excess (ee) is ≥ 98%.
Pharmacological Applications
(R)-3-phenoxypyrrolidine is a critical structural motif in two major pharmacological domains:
A. Muscarinic M3 Receptor Antagonists
The (R)-3-phenoxypyrrolidine moiety is frequently incorporated into carboxamide derivatives designed to antagonize the M3 muscarinic acetylcholine receptor [1]. The phenoxy group provides essential π-π stacking and hydrophobic interactions within the receptor's orthosteric site, while the basic pyrrolidine nitrogen forms a critical salt bridge with an aspartate residue (Asp147 in human M3). This specific stereochemical arrangement allows for high potency and prolonged duration of action, making these compounds highly effective for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) [1].
B. Targeted Protein Degradation (PROTACs)
Recently, (R)-3-phenoxypyrrolidine derivatives have emerged as vital components in the design of target-directed ligands for Proteolysis Targeting Chimeras (PROTACs) [2]. Specifically, the scaffold is utilized to construct high-affinity ligands for the Von-Hippel-Lindau (VHL) E3 ubiquitin ligase [2]. By chemically linking the (R)-3-phenoxypyrrolidine-based VHL ligand to a protein-of-interest (POI) binder, researchers can hijack the ubiquitin-proteasome system to degrade disease-causing proteins.
Mechanism of PROTAC-mediated protein degradation utilizing VHL binding ligands.
References
- Pfizer Inc. "Carboxamide derivatives as muscarinic receptor antagonists.
- Astellas Pharma Inc. "HYDROXYPYRROLIDINE DERIVATIVE AND MEDICINAL APPLICATION THEREOF.
